molecular formula C14H12N2O4S2 B5649205 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate

Cat. No. B5649205
M. Wt: 336.4 g/mol
InChI Key: NAYMYIKUPKSSFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving complex structures like isoindoles and thiazoles typically involves multi-step chemical reactions, starting from simpler precursors. For example, compounds with similar structural features have been synthesized through cyclocondensation reactions, utilizing ethyl bromopyruvate and hydrazine hydrate, followed by treatment with various reagents to introduce specific functional groups (Rajanarendar, Karunakar, & Ramu, 2006). Such processes often involve careful control of reaction conditions to achieve the desired product selectively.

Molecular Structure Analysis

The molecular structure of compounds containing isoindole and thiazole units can be elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational methods. These approaches provide detailed information on the arrangement of atoms within the molecule, helping to predict reactivity and interactions with other molecules. For instance, X-ray crystallography has been used to determine the structure of related compounds, shedding light on their conformation and stereochemistry (Sakhautdinov et al., 2013).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-11(7-22-14-15-5-6-21-14)20-8-16-12(18)9-3-1-2-4-10(9)13(16)19/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMYIKUPKSSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate

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